

Solubility and stability of Azide-PEG3-C1-Ala in different solvents

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Compound of Interest

Compound Name: Azide-PEG3-C1-Ala

Cat. No.: B605893

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An In-depth Technical Guide to the Solubility and Stability of **Azide-PEG3-C1-Ala**

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of linker molecules is paramount for the successful design and synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs). **Azide-PEG3-C1-Ala** is a valuable building block in this field, serving as a PEG-based linker. This guide provides a comprehensive overview of its solubility and stability characteristics, drawing upon available data and established principles for similar chemical entities.

Chemical Profile of **Azide-PEG3-C1-Ala**

Azide-PEG3-C1-Ala is a bifunctional molecule featuring a terminal azide group, a triethylene glycol (PEG3) spacer, and an alanine residue. This structure makes it suitable for click chemistry reactions via the azide moiety and for further conjugation through the amino acid's functional groups.

Table 1: Chemical Properties of **Azide-PEG3-C1-Ala**

Property	Value	Source
Molecular Formula	C ₉ H ₁₈ N ₄ O ₅	
Molecular Weight	262.26 g/mol	
CAS Number	2054345-67-2	
Appearance	Colorless/yellowish oil (predicted)	

Solubility Profile

The solubility of a linker molecule is a critical parameter for its handling, reaction setup, and the purification of its conjugates. While comprehensive solubility data for **Azide-PEG3-C1-Ala** in a wide range of solvents is not readily available in the public domain, we can infer its likely behavior based on its structural components and available data points.

Known Solubility

A specific data point for the solubility of **Azide-PEG3-C1-Ala** is available in Dimethyl Sulfoxide (DMSO).

Table 2: Known Solubility of **Azide-PEG3-C1-Ala**

Solvent	Concentration
DMSO	10 mM

To enhance solubility in aqueous or organic solvents, gentle heating to 37°C and sonication can be employed.

Predicted Solubility in Common Solvents

The presence of the hydrophilic PEG3 chain and the polar alanine moiety suggests good solubility in polar protic and aprotic solvents. The azide group is a polar functional group that can participate in hydrogen bonding.

Table 3: Predicted Solubility of **Azide-PEG3-C1-Ala** in Various Solvents

Solvent Class	Example Solvents	Predicted Solubility	Rationale
Polar Protic	Water, Ethanol, Methanol	High to Moderate	The PEG chain and amino acid backbone are highly hydrophilic. PEGylation is a known strategy to enhance aqueous solubility of amino acids.
Polar Aprotic	DMSO, DMF, Acetonitrile	High	The known high solubility in DMSO suggests good solubility in other polar aprotic solvents capable of solvating the polar functional groups.
Non-Polar	Hexane, Toluene	Low	The molecule is predominantly polar, with limited non-polar character, leading to poor solubility in non-polar solvents.
Chlorinated	Dichloromethane (DCM), Chloroform	Moderate to Low	While the polarity is a factor, caution is advised as reactions between azides and halogenated solvents can form explosive compounds.

Stability Considerations

The stability of **Azide-PEG3-C1-Ala** is influenced by its two primary functional components: the organic azide and the PEGylated amino acid structure.

Thermal Stability

Organic azides are energetic compounds, and their thermal stability is a key safety consideration. The stability of an organic azide is influenced by several factors, including the carbon-to-nitrogen ratio and the presence of electron-withdrawing or donating groups.

For **Azide-PEG3-C1-Ala** (C₉H₁₈N₄O₅), the carbon-to-nitrogen ratio is favorable for stability. A general guideline, the "Rule of Six," suggests that having at least six carbon atoms per energetic functional group (like an azide) renders the compound relatively safe to handle. In this case, with nine carbons to one azide group, the molecule is expected to have good thermal stability under normal laboratory conditions. However, like all azide-containing compounds, it should be handled with care, avoiding excessive heat, shock, or friction.

Chemical Stability and Hydrolysis

The PEG and amide linkages in **Azide-PEG3-C1-Ala** are generally stable. Polyethylene glycol itself is a hydrolytically stable polymer. The amide bond of the alanine can be susceptible to hydrolysis under strong acidic or basic conditions, but is stable at neutral pH. The ether linkages within the PEG chain are also resistant to hydrolysis under standard conditions.

Storage Recommendations

For optimal stability, stock solutions of **Azide-PEG3-C1-Ala** should be stored at low temperatures. It is recommended to store solutions at -20°C for short-term use (within one month) and at -80°C for long-term storage (up to six months). Repeated freeze-thaw cycles should be avoided by storing the compound in aliquots.

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of a compound like **Azide-PEG3-C1-Ala**.

Protocol for Solubility Determination

This protocol outlines a method for determining the solubility of a compound in various solvents using visual assessment and analytical techniques.

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